![molecular formula C19H20N2O4S3 B2386372 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2177450-00-7](/img/structure/B2386372.png)

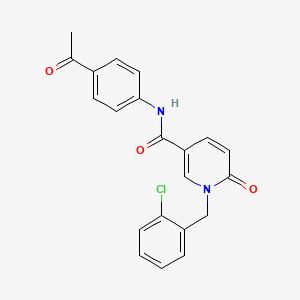

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

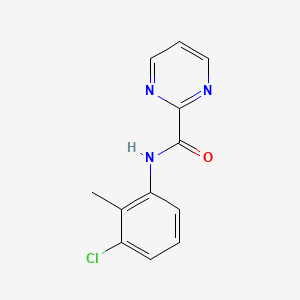

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is further substituted with a dimethylsulfamoyl group and a hydroxyethyl-bithiophen group. Benzamides are a class of compounds that have been widely studied for their biological activities, including anti-inflammatory, analgesic, and anticancer properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate bithiophen and benzamide derivatives. The dimethylsulfamoyl group could potentially be introduced using N,N-dimethylsulfamoyl chloride .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The sulfamoyl group could also participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfamoyl groups could increase its solubility in polar solvents. The conjugated system could also give rise to absorbance in the UV-visible region .Aplicaciones Científicas De Investigación

- This compound can serve as a precursor for the synthesis of N,N-dimethylanilines. Researchers have proposed a strategy to achieve this by electrocatalysis under ambient conditions. The reaction involves using H+ generated from water as the hydrogen source. The electrocatalyst, Pd/Co–N/carbon, efficiently promotes the conversion of nitrobenzene and its derivatives to N,N-dimethylanilines, with CO2 and water as reactants .

- N,N-Dimethylacetamide (DMA)-based electrolytes have gained attention in promoting the cycling stability of Li–O2 batteries. By regulating the Li+ solvation structure under medium concentration, DMA-based electrolytes enhance battery performance. This approach is particularly effective for stabilizing lithium metal anodes compared to high-concentration electrolytes .

- N-nitrosodimethylamine (NDMA) is formed during ozonation of model compounds containing dimethylhydrazine groups. For instance, daminozide (DMZ) and 2-furaldehyde 2,2-dimethylhydrazone (2-F-DMH) yield NDMA at pH 7. Understanding and controlling NDMA formation are crucial for water treatment and environmental safety .

Electrocatalysis and N,N-Dimethylation

Li–O2 Batteries and Electrolytes

NDMA Formation Control

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S3/c1-21(2)28(24,25)15-5-3-13(4-6-15)19(23)20-11-16(22)18-8-7-17(27-18)14-9-10-26-12-14/h3-10,12,16,22H,11H2,1-2H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLVHUFPHFMPIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2386289.png)

![Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2386292.png)

![3-(4-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2386293.png)

![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B2386300.png)

![4-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2386306.png)

![N'-(4-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2386308.png)